1-Aminopropylphosphonic acid

Descripción general

Descripción

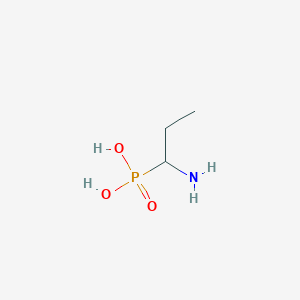

1-Aminopropylphosphonic acid is a useful research compound. Its molecular formula is C3H10NO3P and its molecular weight is 139.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133879. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Aminopropylphosphonic acid (1-APPA) is a phosphonic acid derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique structure, exhibits potential applications in various fields, including biochemistry, pharmacology, and agricultural sciences. This article aims to provide a comprehensive overview of the biological activity of 1-APPA, supported by data tables, case studies, and detailed research findings.

1-APPA has the chemical formula and is classified as an aminoalkylphosphonic acid. Its structure includes an amino group attached to a propyl chain, which is linked to a phosphonic acid moiety. This configuration contributes to its biological reactivity and interaction with various biological systems .

Enzyme Inhibition

1-APPA has been studied for its inhibitory effects on several enzymes. Research indicates that it can inhibit alanine racemase, an enzyme critical for bacterial cell wall synthesis. The kinetic parameters of 1-APPA were evaluated alongside other aminoalkylphosphonic acids, revealing that it exhibits significant inhibition with a value of approximately , indicating a moderate affinity for the enzyme compared to other substrates .

Antimicrobial Properties

The antimicrobial activity of 1-APPA has been documented in various studies. It demonstrates effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve interference with bacterial metabolic pathways, particularly those related to amino acid biosynthesis .

Neuroprotective Effects

Recent studies have indicated that 1-APPA may possess neuroprotective properties. In vitro experiments have shown that it can protect neuronal cells from oxidative stress-induced damage. The compound appears to modulate signaling pathways associated with cell survival and apoptosis, although the exact mechanisms remain to be fully elucidated .

Study on Enzyme Kinetics

A study investigating the kinetics of 1-APPA as an inhibitor of alanine racemase provided insights into its interaction with the enzyme. The research highlighted that the presence of divalent metal ions significantly influenced the kinetic parameters, suggesting that metal ion coordination may enhance the inhibitory effect of 1-APPA .

Neuroprotective Mechanism Investigation

In a study exploring the neuroprotective effects of 1-APPA, researchers utilized a model of oxidative stress in neuronal cultures. Results indicated that treatment with 1-APPA reduced cell death and preserved mitochondrial function. The study proposed that 1-APPA activates survival pathways involving Cdc42 GTPase, which plays a crucial role in cytoskeletal dynamics and cell survival under stress conditions .

Table 1: Kinetic Parameters of this compound

| Compound | (s) | (mM) | (Ms) |

|---|---|---|---|

| This compound | 4.1 ± 0.2 | 7.4 ± 0.1 | |

| D-Alanine | - | - | |

| 2-Aminoethanesulfonic Acid | 18.9 ± 0.9 | 14.8 ± 0.2 |

Source: Kinetic analysis from enzyme inhibition studies .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Aplicaciones Científicas De Investigación

Enzyme Inhibition

1-Aminopropylphosphonic acid has been extensively studied for its inhibitory effects on enzymes critical for bacterial metabolism. Notably, it acts as an inhibitor of alanine racemase, an enzyme involved in the synthesis of bacterial cell walls. Research indicates that 1-APPA exhibits moderate affinity for this enzyme, with kinetic parameters suggesting significant inhibition compared to other aminoalkylphosphonic acids.

Table 1: Kinetic Parameters of this compound

| Compound | (mM) | (s) | (Ms) |

|---|---|---|---|

| This compound | 4.1 ± 0.2 | 7.4 ± 0.1 | (1.8 ± 0.1) × 10³ |

| D-Alanine | - | - | - |

| 2-Aminoethanesulfonic Acid | 18.9 ± 0.9 | 14.8 ± 0.2 | (7.8 ± 0.3) × 10² |

This table summarizes the kinetic analysis from enzyme inhibition studies .

Antimicrobial Properties

The antimicrobial efficacy of 1-APPA has been documented against various bacterial strains, indicating its potential as an antimicrobial agent. The compound appears to disrupt metabolic pathways essential for bacterial growth and survival, particularly those related to amino acid biosynthesis .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 1-APPA, suggesting its ability to shield neuronal cells from oxidative stress-induced damage. In vitro experiments demonstrated that treatment with 1-APPA reduced cell death and preserved mitochondrial function in neuronal cultures, likely through the modulation of signaling pathways associated with cell survival .

Herbicidal Activity

The structural similarity of 1-APPA to amino acids allows it to interact effectively with biological systems in plants, showing promise as a herbicide and growth regulator. Research indicates that it may influence metabolic pathways in plants, although specific mechanisms remain under investigation .

Growth Regulation

In agricultural contexts, 1-APPA has been explored for its potential to regulate plant growth and development by modulating hormone levels or metabolic processes related to nutrient uptake .

Synthesis and Chemical Properties

Neuroprotective Mechanism Investigation

In a controlled study investigating the neuroprotective effects of 1-APPA, researchers utilized oxidative stress models in neuronal cultures to assess cellular responses. The findings indicated that treatment with 1-APPA significantly reduced markers of apoptosis and enhanced mitochondrial integrity, suggesting its role in activating survival pathways involving Cdc42 GTPase .

Antimicrobial Efficacy Study

A series of experiments evaluated the antimicrobial effectiveness of 1-APPA against various pathogens isolated from clinical samples. Results demonstrated substantial inhibition of bacterial growth, supporting its potential use as a therapeutic agent in treating infections caused by resistant strains .

Análisis De Reacciones Químicas

Deamination Reactions

Deamination of 1-aminopropylphosphonic acid can be achieved using nitrous acid, which is typically generated in situ from sodium nitrite. This reaction leads to the formation of diazonium salts and a variety of substitution products. The primary products observed include:

-

Substitution Products : Hydroxyalkylphosphonic acids

-

Elimination Products : Vinylphosphonic acid derivatives

-

Other Products : Phosphoric acid and rearranged hydroxyalkylphosphonic acids

The reaction pathways and product distributions depend significantly on the structure of the starting material. For example, when using amino(phenyl)methylphosphonic acid, a conversion rate of 97% to hydroxy(phenyl)phosphonic acid was achieved, indicating high reactivity under these conditions .

Mechanisms of Reaction

The mechanisms involved in these reactions can be complex, often involving intermediates such as 1-phosphonoalkylium ions. Two primary mechanisms have been proposed:

-

Mechanism A : Involves the rearrangement of 1-phosphonoalkylium ions to more stable forms, leading to fragmentation and the production of alkenes and phosphoric acid.

-

Mechanism B : Suggests that if rearrangement is not possible, direct nucleophilic attack occurs, resulting in a mixture of hydroxyalkylphosphonic acids and phosphoric acid.

The presence of phosphoric acid as a common product in these reactions has been consistently observed, suggesting its formation through both mechanisms .

Reaction Conditions and Optimizations

The reaction conditions for the deamination of this compound include:

-

Reagents : Sodium nitrite (2 equivalents) and nitrous acid

-

Temperature : Generally ambient conditions

-

Solvent : Water or organic solvents depending on the specific substrate

Optimizing these conditions can lead to varying product distributions, emphasizing the importance of substrate structure in determining reaction pathways .

Product Distribution Table

| Substrate | Major Product | Conversion Rate (%) |

|---|---|---|

| Amino(phenyl)methylphosphonic acid | Hydroxy(phenyl)phosphonic acid | 97 |

| This compound | Phosphoric acid | Variable |

| Bulky substituent derivatives | Vinylphosphonic acids | High |

Propiedades

IUPAC Name |

1-aminopropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJNDWGTWHHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864694 | |

| Record name | Ampropylfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14047-23-5 | |

| Record name | Ampropylfos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-133879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ampropylfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, (1-aminopropyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROPYLFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BDS7L11G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.